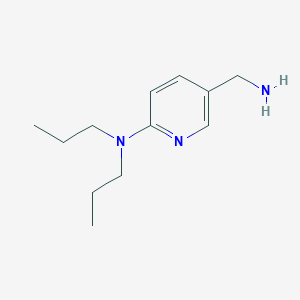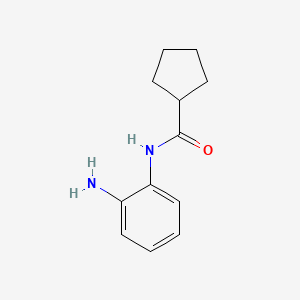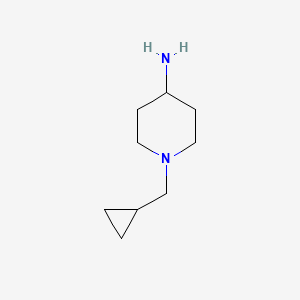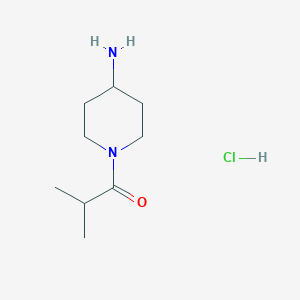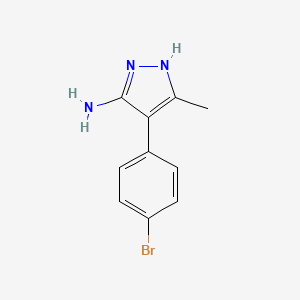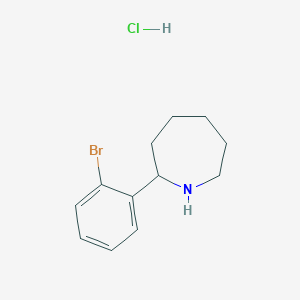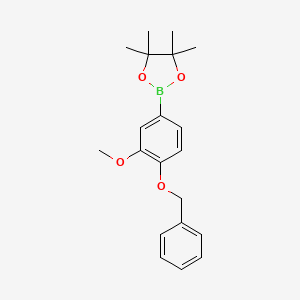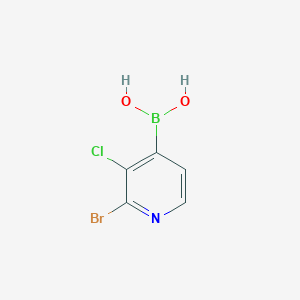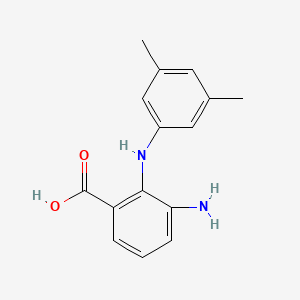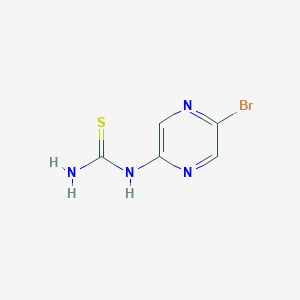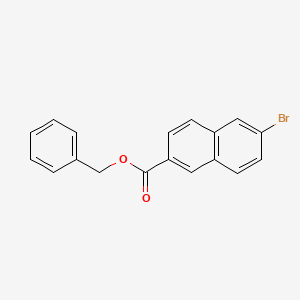![molecular formula C14H15N3OS B1286242 2-氰基-N-(3-氰基-4,5,6,7,8,9-六氢环辛[b]噻吩-2-基)乙酰胺 CAS No. 725222-03-7](/img/structure/B1286242.png)
2-氰基-N-(3-氰基-4,5,6,7,8,9-六氢环辛[b]噻吩-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide” is a complex organic molecule. It is derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene . This compound is used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . The reaction mixture is heated under reflux for several hours . This method is considered versatile and economical .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of various heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the chemical structure of the compound .科学研究应用
Antitumor Activity
This compound has been utilized in the synthesis of various heterocyclic derivatives that exhibit significant antitumor properties . The derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings have been studied for their antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthetic procedures are mainly one-pot reactions under mild conditions, which is advantageous for medicinal chemistry research.
Heterocyclic Compound Synthesis
The cyanoacetamido moiety in the compound serves as a key precursor for the synthesis of a wide range of heterocyclic compounds . The diverse reactive sites allow for regioselective attack and/or cyclization with various chemical reagents, leading to the production of compounds with potential pharmacological applications.
Biological Activity
Cyanoacetamide derivatives, including the compound , are known for their diverse biological activities. They have drawn attention in biochemistry for their potential as chemotherapeutic agents due to their ability to react with bidentate reagents and form various organic heterocycles .
Synthetic Utility
The compound’s active hydrogen on C-2 can participate in condensation and substitution reactions, making it a versatile precursor for the synthesis of cyanoacetamide derivatives . These derivatives are crucial for building various organic heterocycles, highlighting the compound’s importance in synthetic organic chemistry.
Spectrofluorimetric Applications
2-Cyanoacetamide has been used in spectrofluorimetric methods for the determination of antihistaminic H1 receptor antagonist drugs . This includes drugs like ebastine, cetirizine dihydrochloride, and fexofenadine hydrochloride, indicating the compound’s role in analytical chemistry and pharmaceutical analysis.
Antibacterial Properties
Synthetic thiophene derivatives, related to the compound , have shown antibacterial properties . These derivatives have been effective against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus, which suggests potential applications in developing new antibacterial agents.
作用机制
Target of Action
Cyanoacetamide derivatives, to which this compound belongs, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents leads to the formation of respective 2-oxopyridine derivatives. This reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Biochemical Pathways
The compound affects biochemical pathways through its interaction with various chemical reagents. The mechanistic and synthetic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions lead to the diversity of the synthesized products .
Result of Action
Many derivatives of cyanoacetamide, to which this compound belongs, have been reported to have diverse biological activities . Most of the synthesized products revealed high inhibitory effects when screened in vitro for their antiproliferative activity .
Action Environment
The action, efficacy, and stability of 2-Cyano-N-(3-cyano-4,5,6,7,8,9-hexahydro-cycloocta[b]thien-2-yl)acetamide can be influenced by various environmental factors. These could include the presence of other compounds, temperature, pH, and the specific conditions under which the compound is synthesized and stored. For instance, the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions .
属性
IUPAC Name |
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c15-8-7-13(18)17-14-11(9-16)10-5-3-1-2-4-6-12(10)19-14/h1-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFNHOXJSZPFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CC#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

